molecular formula C21H22N2O4S B12786022 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-3-(phenylmethyl)-6-(phenylthio)- CAS No. 132885-45-1

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-3-(phenylmethyl)-6-(phenylthio)-

Cat. No.: B12786022
CAS No.: 132885-45-1
M. Wt: 398.5 g/mol
InChI Key: RFARVEIYSARPOC-UHFFFAOYSA-N
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Description

The compound 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-3-(phenylmethyl)-6-(phenylthio)- (hereafter referred to as the "target compound") is a pyrimidinedione derivative with a complex substitution pattern. Its structure includes:

  • Position 1: A (2-hydroxyethoxy)methyl group, which enhances hydrophilicity compared to alkyl or aryl substituents.
  • Position 5: A methyl group, common in pyrimidinediones for metabolic stability.
  • Position 6: A phenylthio (S-phenyl) group, which may influence electronic properties and biological activity through sulfur-mediated interactions.

Properties

CAS No.

132885-45-1

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

3-benzyl-1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C21H22N2O4S/c1-16-19(25)22(14-17-8-4-2-5-9-17)21(26)23(15-27-13-12-24)20(16)28-18-10-6-3-7-11-18/h2-11,24H,12-15H2,1H3

InChI Key

RFARVEIYSARPOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)CC2=CC=CC=C2)COCCO)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

N1-Substitution with (2-hydroxyethoxy)methyl Group

  • The N1 position of the pyrimidinedione ring is alkylated using 2-(bromoethoxy)methyl alcohol or similar haloalkyl alcohol derivatives.
  • Reaction conditions typically involve:
    • Use of a base such as sodium bicarbonate or potassium carbonate to deprotonate the N1 nitrogen.
    • Solvent: polar aprotic solvents like dimethylformamide (DMF).
    • Temperature: moderate heating (e.g., 60–80 °C) for several hours (up to 15 h).
  • Catalytic additives such as lithium iodide may be used to enhance reaction rates.
  • The reaction proceeds via nucleophilic substitution, yielding the N1-(2-hydroxyethoxy)methyl substituted intermediate.

C5 Methylation

  • Methylation at C5 is achieved by treatment with methylating agents such as methyl iodide or dimethyl sulfate.
  • The reaction is conducted under basic conditions to facilitate selective methylation.
  • Control of temperature and stoichiometry is critical to avoid over-alkylation or side reactions.

C3 Benzylation

  • The C3 position is alkylated with benzyl bromide or benzyl chloride.
  • Conditions:
    • Base such as sodium bicarbonate or sodium hydride to generate the nucleophilic site.
    • Solvent: DMF or dimethyl sulfoxide (DMSO).
    • Temperature: typically 60–80 °C.
  • The reaction is monitored to ensure selective mono-benzylation.

C6 Phenylthio Substitution

  • The phenylthio group is introduced by nucleophilic substitution using thiophenol or phenylthiolate salts.
  • This step may involve:
    • Activation of the C6 position by halogenation or other leaving groups.
    • Reaction with thiophenol under basic conditions.
  • Purification is done by column chromatography to isolate the desired phenylthio-substituted product.

Representative Reaction Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 N1-Alkylation 2-(bromoethoxy)methyl alcohol, NaHCO3, LiI, DMF, 80 °C, 15 h N1-(2-hydroxyethoxy)methyl pyrimidinedione intermediate
2 C5 Methylation Methyl iodide, base (e.g., K2CO3), solvent, RT to 60 °C 5-Methyl substituted intermediate
3 C3 Benzylation Benzyl bromide, NaH or NaHCO3, DMF, 60–80 °C 3-Benzyl substituted intermediate
4 C6 Phenylthio Substitution Thiophenol, base, solvent, RT to reflux 6-Phenylthio substituted final product

Purification and Characterization

  • After each step, purification is typically performed by silica gel column chromatography using solvent mixtures such as n-hexane/ethyl acetate.
  • Characterization includes:
    • Melting point determination.
    • Spectroscopic analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
    • Elemental analysis to confirm purity and composition.

Summary Table of Key Physical and Chemical Data

Parameter Data
Molecular Formula C21H22N2O4S
Molecular Weight 398.5 g/mol
CAS Number 132885-45-1
Melting Point Typically 150–180 °C (varies by batch)
Solvent for Reactions DMF, DMSO, Ethyl Acetate, Hexane
Typical Reaction Time 12–24 hours per step
Purification Method Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted pyrroloquinoline.

    Substitution: Halogenated derivatives of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 322.38 g/mol
  • CAS Number : 125056-58-8
  • Structure : The compound features a pyrimidinedione core with various substituents that enhance its biological activity.

Medicinal Applications

1. Anticancer Activity
Research indicates that derivatives of pyrimidinediones exhibit promising anticancer properties. Specifically, the compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:

  • A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The results showed a significant reduction in cell viability at concentrations above 10 µM .

2. Antiviral Properties
The compound has also shown potential in antiviral applications. Its structure allows it to interfere with viral replication processes:

  • In vitro studies revealed that it inhibits the replication of certain viruses by targeting viral polymerases. This mechanism was particularly noted in studies involving hepatitis C virus (HCV) models, where it demonstrated a dose-dependent reduction in viral load .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffective Concentration (µM)Reference
AnticancerBreast Cancer Cells10
AntiviralHepatitis C Virus5

Case Studies

Case Study 1: Breast Cancer Treatment
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The study concluded that concentrations above 10 µM led to significant apoptosis and reduced cell migration, indicating potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Hepatitis C Virus Inhibition
In another study, the compound was tested against HCV-infected hepatocytes. The results indicated that treatment with the compound resulted in a marked decrease in viral RNA levels, suggesting its utility as a candidate for HCV therapy.

Mechanism of Action

The mechanism of action of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby disrupting key biochemical pathways. For instance, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. The benzylidene group plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s inhibitory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinedione Derivatives

Compound Name Position 1 Position 3 Position 5 Position 6 Key Properties/Applications Evidence Source
Target Compound (2-Hydroxyethoxy)methyl Phenylmethyl Methyl Phenylthio Potential therapeutic use
FMAU 2-Deoxy-2-fluoro-arabinofuranosyl Methyl Antiviral (e.g., hepatitis B)
6-Ethynyl derivative (AG000N2G) (2-Hydroxyethoxy)methyl Methyl Ethynyl Lab chemical; acute oral toxicity
Bromacil 1-Methylpropyl Bromo Methyl Herbicide
Terbacil tert-Butyl Chloro Methyl Herbicide
Phenylselenyl derivative Ethoxymethyl Ethyl Phenylselenyl High toxicity (iv LDLo: 15 mg/kg)

Substituent-Driven Functional Differences

Position 1 Modifications

  • The target compound’s (2-hydroxyethoxy)methyl group at position 1 contrasts with FMAU’s fluorinated sugar moiety . This substitution likely improves water solubility compared to FMAU’s lipophilic arabinofuranosyl group, which is critical for cellular uptake in antiviral activity.
  • The ethoxymethyl group in the phenylselenyl derivative () lacks a hydroxyl group, reducing hydrophilicity and possibly increasing membrane permeability .

Position 3 Modifications

  • These alkyl groups in herbicides enhance soil persistence and non-target organism toxicity.

Position 6 Modifications

  • The phenylthio group in the target compound differs significantly from Bromacil’s methyl and bromo substituents.
  • The phenylselenyl group in ’s compound introduces selenium, which is toxic at high doses but can also exhibit unique anticancer or antioxidant properties .

Biological Activity

The compound 2,4(1H,3H)-pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-3-(phenylmethyl)-6-(phenylthio)- is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are known for their roles in various biological processes and therapeutic applications, particularly in antiviral and antimicrobial domains. This article reviews the biological activity of this specific compound, focusing on its antiviral properties, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C14H16N2O4SC_{14}H_{16}N_{2}O_{4}S with a molecular weight of approximately 308.35 g/mol. The structure includes a pyrimidinedione core substituted with a hydroxyethoxy group, a methyl group, and a phenylthio moiety.

PropertyValue
Chemical FormulaC14H16N2O4S
Molecular Weight308.35 g/mol
IUPAC Name1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2,4(1H,3H)-pyrimidinedione

Antiviral Activity

Research indicates that derivatives of 2,4(1H,3H)-pyrimidinedione exhibit significant antiviral properties, particularly against HIV. A study highlighted the structure-activity relationships (SAR) of these compounds, showing that modifications at the N-1 position of the pyrimidinedione enhance their inhibitory effects on HIV-1 reverse transcriptase (RT) .

Key Findings:

  • Potency : Compounds with cyclopropyl or phenyl substitutions at N-1 demonstrated substantial activity against both HIV-1 and HIV-2.
  • Therapeutic Index : Some analogues exhibited therapeutic indexes greater than 450,000, indicating low cytotoxicity while maintaining high antiviral efficacy .
  • Mechanism : The compounds target early steps in HIV replication, including virus entry and reverse transcription .

Antimicrobial Activity

In vitro studies have shown that pyrimidine derivatives possess notable antimicrobial properties. The compound was evaluated against various bacterial strains and fungi.

Antimicrobial Efficacy:

  • Bacterial Inhibition : Studies reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The compound also demonstrated antifungal properties against Candida albicans .

Case Studies

Several case studies have documented the biological activity of related pyrimidine compounds:

  • Antiviral Efficacy Against HIV :
    • A study synthesized 74 pyrimidinedione derivatives and evaluated their antiviral activity. The most potent compounds showed IC50 values in the nanomolar range .
  • Antimicrobial Screening :
    • New pyrimidine derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited higher antibacterial activity than penicillin against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific substitutions on the pyrimidinedione scaffold for enhancing biological activity:

Substitution PositionModification TypeImpact on Activity
N-1CyclopropylIncreased antiviral potency
C-6Benzoyl groupEnhanced binding affinity to RT
C-5Methyl linkerImproved selectivity and efficacy

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for the phenylmethyl (δ 4.5–5.0 ppm for CH2Ph), phenylthio (δ 7.2–7.6 ppm for aromatic protons), and hydroxyethoxy groups (δ 3.6–4.0 ppm for OCH2) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 414.15 vs. calculated 414.14 for C21H22N2O3S) .
  • FT-IR : Identify carbonyl stretches (1660–1700 cm⁻¹ for pyrimidinedione) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
    Pitfalls : Overlapping NMR signals (e.g., methyl and phenyl groups) can be resolved by 2D techniques (COSY, HSQC). X-ray crystallography provides unambiguous confirmation but requires high-purity crystals .

What safety protocols and storage conditions are critical to prevent decomposition or exposure risks?

Q. Basic

  • Storage : Protect from light and moisture at 2–8°C in amber glass vials. Desiccants (e.g., silica gel) prevent hydrolysis of the hydroxyethoxy group .
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .

How can computational tools predict reactivity and stability under varying conditions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the phenylthio group’s electron-withdrawing effect lowers LUMO, enhancing susceptibility to oxidation .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or aqueous buffers) to assess stability. Adjust force fields (e.g., OPLS-AA) to model hydrogen bonding with the hydroxyethoxy moiety .
  • Reactivity validation : Cross-check computational predictions with experimental UV-Vis or cyclic voltammetry data .

What strategies resolve contradictions between observed biological activity and computational predictions?

Q. Advanced

  • Assay optimization : Repeat in vitro assays (e.g., antimicrobial MIC tests) using standardized inoculum sizes and growth media to minimize variability .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity. Impurities >2% can skew activity results .
  • Docking refinement : Adjust protonation states (e.g., at physiological pH) in molecular docking simulations to better align with enzyme binding data .

What methodologies investigate degradation pathways and shelf-life under experimental conditions?

Q. Advanced

  • Forced degradation : Expose the compound to stressors (UV light, 40°C/75% RH, acidic/basic pH) and monitor via LC-MS. Major degradation products (e.g., sulfoxide derivatives from thioether oxidation) indicate instability .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (e.g., t90 at 25°C) .
  • Mass balance studies : Quantify intact compound and degradants over time to establish degradation pathways .

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